molecular formula C16H19NO3 B8155332 (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate

(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate

Cat. No.: B8155332
M. Wt: 273.33 g/mol
InChI Key: VHUYROSEVRVGKR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate is an organic compound featuring a pyrrolidine ring, a phenyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins, influencing their function. The phenyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate is unique due to its combination of a pyrrolidine ring, phenyl group, and acrylate moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-3-[3-(pyrrolidine-1-carbonyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-20-15(18)9-8-13-6-5-7-14(12-13)16(19)17-10-3-4-11-17/h5-9,12H,2-4,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUYROSEVRVGKR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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